Cas no 2004055-19-8 (2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid)

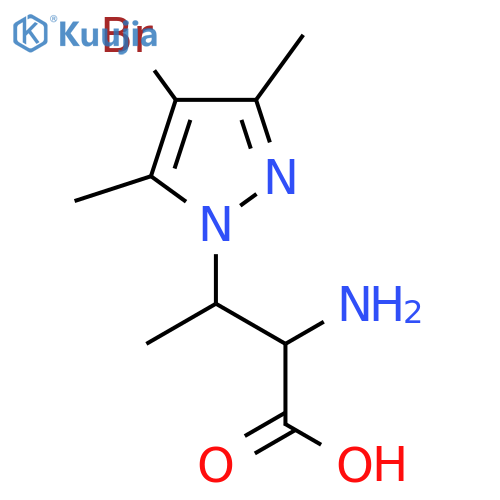

2004055-19-8 structure

商品名:2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

- EN300-1124015

- 2004055-19-8

-

- インチ: 1S/C9H14BrN3O2/c1-4-7(10)5(2)13(12-4)6(3)8(11)9(14)15/h6,8H,11H2,1-3H3,(H,14,15)

- InChIKey: ZVVSHTCSBJBTQM-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C)=NN(C=1C)C(C)C(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 275.02694g/mol

- どういたいしつりょう: 275.02694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 81.1Ų

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1124015-2.5g |

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |

2004055-19-8 | 95% | 2.5g |

$2071.0 | 2023-10-26 | |

| Enamine | EN300-1124015-0.1g |

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |

2004055-19-8 | 95% | 0.1g |

$930.0 | 2023-10-26 | |

| Enamine | EN300-1124015-10g |

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |

2004055-19-8 | 95% | 10g |

$4545.0 | 2023-10-26 | |

| Enamine | EN300-1124015-0.25g |

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |

2004055-19-8 | 95% | 0.25g |

$972.0 | 2023-10-26 | |

| Enamine | EN300-1124015-1.0g |

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |

2004055-19-8 | 1g |

$1172.0 | 2023-05-23 | ||

| Enamine | EN300-1124015-10.0g |

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |

2004055-19-8 | 10g |

$5037.0 | 2023-05-23 | ||

| Enamine | EN300-1124015-0.05g |

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |

2004055-19-8 | 95% | 0.05g |

$888.0 | 2023-10-26 | |

| Enamine | EN300-1124015-1g |

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |

2004055-19-8 | 95% | 1g |

$1057.0 | 2023-10-26 | |

| Enamine | EN300-1124015-5.0g |

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |

2004055-19-8 | 5g |

$3396.0 | 2023-05-23 | ||

| Enamine | EN300-1124015-0.5g |

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid |

2004055-19-8 | 95% | 0.5g |

$1014.0 | 2023-10-26 |

2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

2004055-19-8 (2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid) 関連製品

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬